molecular formula C25H22N2O5 B11690298 (E)-ethyl 4-(5-(2-cyano-3-((4-ethoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

(E)-ethyl 4-(5-(2-cyano-3-((4-ethoxyphenyl)amino)-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate

Cat. No.: B11690298
M. Wt: 430.5 g/mol
InChI Key: GPXKMUCWHPFHBK-XDJHFCHBSA-N
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Description

ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a complex organic compound with a molecular formula of C26H22N2O6 This compound is characterized by its intricate structure, which includes multiple aromatic rings, ester groups, and a cyano group

Preparation Methods

The synthesis of ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the formation of ester and amide bonds under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

ETHYL 4-{5-[(1E)-2-CYANO-2-[(4-ETHOXYPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE can be compared with similar compounds such as:

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(4-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate

InChI

InChI=1S/C25H22N2O5/c1-3-30-21-11-9-20(10-12-21)27-24(28)19(16-26)15-22-13-14-23(32-22)17-5-7-18(8-6-17)25(29)31-4-2/h5-15H,3-4H2,1-2H3,(H,27,28)/b19-15+

InChI Key

GPXKMUCWHPFHBK-XDJHFCHBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)/C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OCC)C#N

Origin of Product

United States

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